1'-Hydroxybenzbromarone

Beschreibung

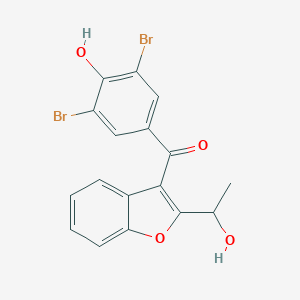

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

125729-46-6 |

|---|---|

Molekularformel |

C17H12Br2O4 |

Molekulargewicht |

440.1 g/mol |

IUPAC-Name |

(3,5-dibromo-4-hydroxyphenyl)-[2-(1-hydroxyethyl)-1-benzofuran-3-yl]methanone |

InChI |

InChI=1S/C17H12Br2O4/c1-8(20)17-14(10-4-2-3-5-13(10)23-17)15(21)9-6-11(18)16(22)12(19)7-9/h2-8,20,22H,1H3 |

InChI-Schlüssel |

ZYHWDBVIUWBPCO-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br)O |

Kanonische SMILES |

CC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br)O |

Synonyme |

1'-hydroxybenzbromarone |

Herkunft des Produkts |

United States |

Enzymatic Formation and Biotransformation Pathways of 1 Hydroxybenzbromarone

The initial step in the metabolism of benzbromarone (B1666195) involves hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.govjwatch.org This process introduces a hydroxyl group onto the benzbromarone molecule, increasing its water solubility and facilitating further metabolic reactions.

Cytochrome P450-Mediated Hydroxylation Mechanisms

Hydroxylation is a key phase I metabolic reaction that modifies the chemical structure of xenobiotics, including drugs like benzbromarone. nih.govmdpi.com The cytochrome P450 enzymes, a diverse group of heme-containing monooxygenases, are central to this process. wikipedia.orgmdpi.com They are primarily located in the liver and play a crucial role in the metabolism of a vast array of compounds. nih.govmdpi.com

The formation of 1'-hydroxybenzbromarone from its parent compound, benzbromarone, is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isozyme. nih.govpharmgkb.org Studies utilizing human liver microsomes and recombinant P450 isozymes have demonstrated that CYP3A4 exhibits the highest rate of this compound formation. nih.gov The significant role of CYP3A4 in this specific metabolic pathway is further substantiated by the complete inhibition of this compound formation in the presence of ketoconazole, a known potent inhibitor of CYP3A4. nih.gov Furthermore, a strong correlation has been observed between the rate of this compound formation and the testosterone (B1683101) 6β-hydroxylation activity, a marker for CYP3A4 activity, across different human liver microsome samples. nih.gov While benzbromarone is also known to inhibit other CYP isozymes like CYP2C9, CYP2D6, and CYP2E1, its primary route to 1'-hydroxylation is through CYP3A4. plos.org It is noteworthy that benzbromarone can also act as a mechanism-based inactivator of CYP3A4, implying a complex interaction where the drug not only is metabolized by but also irreversibly inhibits the enzyme. nih.gov

| Enzyme | Primary Metabolite Formed | Reference |

| CYP3A4 | This compound | nih.govpharmgkb.org |

| CYP2C9 | 6-hydroxybenzbromarone (B3105370) | nih.govnih.gov |

Sequential Metabolic Transformations of this compound

Following its formation, this compound can undergo further metabolic changes, leading to the creation of dihydroxy metabolites. This sequential metabolism adds another layer of complexity to the biotransformation of benzbromarone.

Formation of 1',6-Dihydroxybenzbromarone from this compound

One of the subsequent metabolic steps for this compound is its conversion to 1',6-dihydroxybenzbromarone. nih.govtandfonline.com This reaction involves the introduction of a second hydroxyl group at the 6-position of the benzbromarone molecule. The formation of this dihydroxylated metabolite has been identified in studies analyzing the metabolic profile of benzbromarone in humans. nih.govtandfonline.com

Enzymatic Systems Involved in Further Hydroxylation of this compound

The enzymatic machinery responsible for the further hydroxylation of this compound to 1',6-dihydroxybenzbromarone has been investigated. researchgate.net Research indicates that the 6-hydroxylation of this compound is primarily catalyzed by the CYP2C9 enzyme. researchgate.net This finding is consistent with the known role of CYP2C9 in the 6-hydroxylation of the parent benzbromarone molecule. nih.govnih.gov Therefore, CYP2C9 appears to be a key enzyme not only in the initial metabolism of benzbromarone but also in the subsequent metabolism of its hydroxylated metabolites.

Enantioselective Aspects of this compound Formation and Elimination

The hydroxylation of benzbromarone at the C1' position creates a chiral center, meaning that this compound can exist as two different stereoisomers, or enantiomers. The formation and elimination of these enantiomers can occur at different rates, a phenomenon known as enantioselectivity.

The in vivo hydroxylation of benzbromarone at the prochiral C1' center to form this compound is an enantioselective process. nih.govtandfonline.com Analysis of plasma and urine samples using chiral high-performance liquid chromatography (h.p.l.c.) has revealed the presence of two enantiomers of this compound. nih.govtandfonline.com The mean enantiomeric ratio was found to be 2.1 in plasma and 7.3 in urine, indicating that both the formation and elimination of this metabolite are stereoselective. nih.govtandfonline.com The specific absolute configuration of the chiral center, however, has not been definitively determined. nih.govtandfonline.com This enantioselectivity in metabolism can have implications for the pharmacological and toxicological profiles of the drug and its metabolites.

| Sample | Mean Enantiomeric Ratio of this compound | Reference |

| Plasma | 2.1 | nih.govtandfonline.com |

| Urine | 7.3 | nih.govtandfonline.com |

Molecular and Cellular Investigations of 1 Hydroxybenzbromarone S Biological Activities

Enzyme-Target Interactions and Inhibition Profiles

The primary molecular target identified for benzbromarone (B1666195) and its derivatives is the Eyes Absent (EYA) family of protein tyrosine phosphatases. plos.orgnih.govnih.gov The enzymatic activity of EYA is known to be pro-angiogenic, playing a role in processes like endothelial cell migration. plos.orgnih.govplos.org

1'-Hydroxybenzbromarone has been identified as an inhibitor of the tyrosine phosphatase activity of Eyes Absent Homolog 3 (EYA3). plos.orgnih.gov However, research indicates that its inhibitory effect is significantly weaker compared to other metabolites of Benzbromarone. plos.orgnih.govresearchgate.net The inhibition of EYA's phosphatase function is considered a key mechanism for the anti-angiogenic properties observed in this class of compounds. nih.govplos.org

When compared with its parent compound and other metabolites, this compound demonstrates a lower potency in inhibiting EYA3. In vitro assays measuring the half-maximal inhibitory concentration (IC50) reveal that this compound is a markedly less effective EYA3 inhibitor than Benzbromarone (BBR) and its major metabolite, 6-hydroxybenzbromarone (B3105370) (6OH-BBR). plos.orgnih.gov The metabolite 5-hydroxybenzbromarone (5OH-BBR) also shows significantly weak inhibition. plos.orgnih.gov

Table 1: Comparative EYA3 Inhibitory Potency of Benzbromarone and its Metabolites IC50 values were determined by measuring the hydrolysis of p-nitrophenyl-phosphate (pNPP) by EYA3.

| Compound | IC50 for EYA3 Inhibition (µM) | Relative Potency |

| Benzbromarone (BBR) | 10.1 ± 0.9 | High |

| 6-hydroxybenzbromarone (6OH-BBR) | 21.5 ± 1.8 | High |

| 5-hydroxybenzbromarone (5OH-BBR) | > 100 | Low |

| This compound (1'OH-BBR) | > 100 | Low |

| Benzarone (BZ) | 20.3 ± 2.6 | High |

Data sourced from Pandey et al. (2013). plos.org

Impact on Eyes Absent (EYA) Tyrosine Phosphatase Activity

Cellular Biological Responses in In Vitro Models

The reduced enzymatic inhibition by this compound corresponds with diminished effects in cellular assays that model key stages of angiogenesis. plos.orgnih.gov These assays typically utilize primary Human Umbilical Vein Endothelial Cells (HUVEC) to assess the hallmarks of new blood vessel formation. plos.orgsemanticscholar.org

Endothelial cell migration is a fundamental step in angiogenesis, allowing cells to move into areas where new vessels are needed. nih.gov Studies assessing the anti-angiogenic potential of benzbromarone metabolites have shown that this compound is less effective in cellular assays for endothelial cell migration compared to more potent EYA inhibitors like 6-hydroxybenzbromarone. plos.orgnih.govresearchgate.net This suggests that its ability to impede the migratory cycle of endothelial cells is limited.

Tubulogenesis, the process where endothelial cells differentiate and organize into three-dimensional, capillary-like structures, is another critical phase of angiogenesis. nih.govsigmaaldrich.com In line with its weak EYA inhibition and effect on cell migration, this compound is also a less potent inhibitor of in vitro tubulogenesis. plos.orgnih.gov When endothelial cells are cultured on a basement membrane matrix, compounds like 6-hydroxybenzbromarone show significant disruption of tube formation, an effect not observed to the same degree with this compound. plos.org

To assess angiogenesis in a more physiologically relevant context, ex vivo aortic ring assays are often employed. semanticscholar.orgnih.gov This model involves culturing cross-sections of an aorta in a collagen matrix, from which new microvessels sprout in the presence of growth factors. plos.org Consistent with its performance in other assays, this compound is less effective at inhibiting this angiogenic sprouting. plos.orgnih.gov The most potent compounds, such as 6-hydroxybenzbromarone, cause a strong reduction in initial sprouting and branching, highlighting the comparatively weak anti-angiogenic activity of this compound. plos.orgsemanticscholar.org

Table 2: Summary of Cellular Effects of this compound

| Biological Process | Model System | Observed Effect of this compound |

| Endothelial Cell Migration | In Vitro (HUVEC) | Less effective inhibitor compared to other metabolites. plos.orgnih.gov |

| Tubulogenesis | In Vitro (HUVEC on Matrigel) | Less effective inhibitor compared to other metabolites. plos.orgnih.gov |

| Angiogenic Sprouting | Ex Vivo (Murine Aortic Ring) | Less effective inhibitor compared to other metabolites. plos.orgnih.gov |

Effects on Tubulogenesis in Endothelial Cell Cultures

Intracellular Metabolic Fate and Reactive Species Formation

The intracellular metabolism of this compound is a critical area of investigation, as it is not the parent compound itself but rather its subsequent metabolites that are implicated in the formation of reactive species. These reactive intermediates are central to understanding the compound's biological effects at a cellular level.

Investigations into Glutathione (B108866) Adduct Formation from Reactive Metabolites

Research into the metabolic fate of this compound has revealed that it does not directly form conjugates with glutathione (GSH). Instead, it serves as a precursor for further metabolic activation. Studies using human liver microsomes (HLM) have shown that incubating this compound with GSH does not yield a direct adduct. nih.gov This finding indicates that this compound itself is not sufficiently reactive to be trapped by glutathione under these conditions.

The key step in the formation of reactive species from this compound is its conversion to a more advanced metabolite, 1',6-dihydroxybenzbromarone. nih.gov This dihydroxylated metabolite is the direct precursor to reactive intermediates that can be conjugated by glutathione. When 1',6-dihydroxybenzbromarone was incubated with HLM and GSH, three distinct glutathione adducts, designated M1, M2, and M3, were formed. nih.gov This demonstrates a sequential metabolic pathway where this compound is first hydroxylated before forming reactive species that are then detoxified by glutathione conjugation. nih.govresearchgate.net

The structures of two of these adducts, M1 and M2, have been tentatively identified. It is proposed that they are formed by the substitution of the 1-hydroxyethyl group at the C-2 position and the hydroxyl group at the C-1' position of 1',6-dihydroxybenzbromarone by glutathione, respectively. nih.govresearchgate.net The formation of these adducts provides strong evidence for the generation of electrophilic intermediates from this compound via its dihydroxylated metabolite. nih.gov Further in vivo studies in humanized-liver mice have corroborated these findings, detecting glutathione conjugates derived from the 1',6-dihydroxylation of benzbromarone in the liver, urine, and plasma. nih.gov

Table 1: Metabolic Pathway to Glutathione Adduct Formation from this compound

| Precursor Compound | Intermediate Metabolite | Reactive Species Precursor | Resulting Glutathione Adducts |

| This compound | 1',6-Dihydroxybenzbromarone | Electrophilic Intermediates | M1, M2, M3 |

Role of Specific Enzymes and Cellular Antioxidant Systems in Detoxification

The detoxification of reactive metabolites derived from this compound involves a coordinated effort between specific metabolic enzymes and the broader cellular antioxidant infrastructure.

The initial and rate-limiting step in the bioactivation pathway is the 6-hydroxylation of this compound to form 1',6-dihydroxybenzbromarone. This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9. nih.govresearchgate.net Polymorphisms in the CYP2C9 gene could potentially influence the rate of this metabolic step. researchgate.net Following the formation of 1',6-dihydroxybenzbromarone, the generation of the reactive intermediates that conjugate with glutathione is a more complex process, involving the action of several CYP enzymes or potentially occurring through non-enzymatic reactions. nih.govresearchgate.net

The cellular antioxidant system plays a paramount role in neutralizing these reactive electrophiles. Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-enzymatic antioxidant in the cell and is a key line of defense. clinicsearchonline.orgmdpi.comfrontiersin.org Its nucleophilic sulfhydryl group can directly react with and detoxify electrophilic metabolites, a process that can occur non-enzymatically or be catalyzed by enzymes. mdpi.com

Glutathione S-transferases (GSTs) are a major family of Phase II detoxification enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds. mdpi.com This reaction makes the metabolites more water-soluble and facilitates their excretion from the body. nih.govmdpi.com While the specific GST isoforms involved in the conjugation of 1',6-dihydroxybenzbromarone-derived metabolites have not been fully elucidated, the formation of GSH adducts strongly implies the involvement of this system. nih.govmdpi.com

Advanced Analytical Methodologies for Research on 1 Hydroxybenzbromarone

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

Chromatographic and mass spectrometric methods are fundamental in the analysis of 1'-Hydroxybenzbromarone in biological matrices. These techniques offer high sensitivity and selectivity, which are essential for distinguishing the metabolite from the parent drug and other endogenous compounds. nih.govaxispharm.commdpi.com

Application of High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) in Metabolite Profiling

High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) is a powerful tool for metabolite profiling. nih.govresearchgate.netevotec.com This technique combines the superior separation capabilities of HPLC with the high-resolution and accurate mass measurement of QTOF-MS, enabling the comprehensive analysis of complex biological samples. nih.govuspceu.esalmacgroup.com

In the context of this compound, HPLC-QTOF-MS has been instrumental in identifying and characterizing metabolites of benzbromarone (B1666195) in various biological samples, including plasma, urine, feces, and bile. nih.govresearchgate.net Studies have successfully employed this method to profile the metabolites of benzbromarone, with this compound being a major identified compound. The high mass accuracy of QTOF-MS allows for the confident determination of elemental compositions, while its MS/MS capabilities provide structural information through fragmentation analysis. nih.govplos.org

For instance, a study investigating benzbromarone metabolism in rats utilized an HPLC-QTOF-MS method with a reversed-phase C18 column. nih.gov The mass spectrometer was operated in negative ion mode, and collision-induced dissociation (CID) was used to generate fragment ions for structural speculation. nih.gov This approach led to the identification of 17 metabolites, including this compound and its subsequent phase II conjugates. nih.govresearchgate.net

Table 1: HPLC-QTOF-MS Parameters for Benzbromarone Metabolite Profiling

| Parameter | Value |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution |

| Mass Spectrometry | |

| Ionization Mode | Negative |

| Analysis Mode | Full scan MS or MS/MS |

| Fragmentation | Collision-Induced Dissociation (CID) |

Utilization of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal techniques for the structural elucidation of this compound and its related metabolites. slideshare.netrjptonline.org The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte. boku.ac.atnih.gov

LC-MS is widely used for the analysis of a broad range of compounds, including those that are not amenable to GC-MS without derivatization. nih.govbu.edu In the study of benzbromarone metabolism, LC-MS has been used to identify various hydroxylated and conjugated metabolites. wiley.comfrontiersin.org The soft ionization techniques commonly used in LC-MS, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), typically produce intact molecular ions, which are crucial for determining the molecular weight of the metabolites. bu.edu Subsequent MS/MS analysis of these molecular ions provides fragmentation patterns that help in elucidating the structure. nih.gov

GC-MS, on the other hand, is well-suited for the analysis of volatile and thermally stable compounds. boku.ac.atnih.gov For non-volatile compounds like this compound, derivatization is often required to increase their volatility. boku.ac.at For instance, methylation of urine extracts has been used to characterize metabolites of benzbromarone by GC-MS. tandfonline.comnih.gov This technique has been successfully applied to identify several oxidative metabolites, including 6-hydroxybenzbromarone (B3105370) and 1''-oxobenzbromarone, by comparing their mass spectra with those of authentic synthetic samples. tandfonline.comnih.gov

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds. bu.edu | Volatile and thermally stable compounds; derivatization may be required for others. boku.ac.at |

| Ionization | Soft ionization (e.g., ESI, APCI) preserving the molecular ion. bu.edu | Hard ionization (e.g., Electron Ionization) often leading to extensive fragmentation. |

| Structural Information | Molecular weight from MS, structure from MS/MS fragmentation. nih.gov | Structure from characteristic fragmentation patterns and library matching. tandfonline.comnih.gov |

| Application Example | Identification of hydroxylated and conjugated benzbromarone metabolites in plasma and urine. wiley.comfrontiersin.org | Characterization of methylated benzbromarone metabolites from urine extracts. tandfonline.comnih.gov |

Chiral Separation Techniques for Enantiomeric Analysis

This compound possesses a chiral center at the 1'-position, meaning it can exist as two enantiomers (mirror-image isomers). tandfonline.comnih.gov These enantiomers can exhibit different pharmacological and toxicological properties. nih.govresearchgate.net Therefore, chiral separation techniques are essential for the enantiomeric analysis of this compound to understand the stereoselectivity of its formation and elimination. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers. nih.govnih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to their separation. chromatographyonline.com In the analysis of this compound, HPLC with a chiral column has been used to separate its enantiomers in plasma and urine extracts. tandfonline.comnih.gov Research has shown that the formation and elimination of this compound are enantioselective, with different enantiomeric ratios observed in plasma and urine. tandfonline.comnih.gov

Table 3: Enantiomeric Ratio of this compound in Biological Samples

| Biological Matrix | Mean Enantiomeric Ratio |

| Plasma | 2.1 tandfonline.comnih.gov |

| Urine | 7.3 tandfonline.comnih.gov |

Isotopic Labeling Strategies for Tracing Metabolic Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug by introducing atoms with a different isotopic composition into its structure. wikipedia.org This allows researchers to follow the molecule and its metabolites through various biochemical reactions. wikipedia.orgcreative-proteomics.com Stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), are commonly used for this purpose. creative-proteomics.com

In the context of this compound research, isotopic labeling can be employed to definitively track the metabolic pathways of benzbromarone. nih.gov By administering a labeled version of benzbromarone, researchers can use mass spectrometry to detect the labeled metabolites, including this compound. chromatographyonline.com The characteristic mass shift caused by the isotope label helps in distinguishing drug-related metabolites from endogenous compounds, facilitating their identification and structural elucidation. doi.org This approach provides unambiguous evidence of the metabolic transformations that the parent drug undergoes to form its various metabolites. nih.gov

Future Directions and Emerging Research Themes for 1 Hydroxybenzbromarone

Elucidation of Novel Biotransformation Pathways and Undiscovered Metabolites

The metabolic fate of 1'-hydroxybenzbromarone is not fully charted. While its formation from benzbromarone (B1666195) via hydroxylation at the C1' position is established, further biotransformation pathways remain an active area of investigation. nih.gov Future research will likely focus on identifying previously uncharacterized metabolites and the enzymatic processes governing their formation.

Initial studies have already identified several minor metabolites, suggesting a more complex metabolic network than previously understood. nih.gov For instance, 1',6-dihydroxybenzbromarone has been identified as a subsequent metabolite, indicating further oxidative processes. researchgate.netresearchgate.net Research has also pointed to the formation of 1'-oxobenzbromarone, a product of biodegradation rather than in vitro oxidation of this compound. nih.gov The exploration for other minor metabolites, such as isomers like 2'-hydroxybenzbromarone and dihydroxy-aryl-benzbromarone, is an ongoing effort. nih.gov

A significant aspect of this research is the enantioselective nature of this compound's formation and elimination. nih.govnih.gov The absolute configuration of the chiral center at C1' is yet to be determined, and understanding the stereoisomerism is crucial for a complete metabolic profile. nih.gov Future studies will likely employ advanced analytical techniques to resolve and characterize these enantiomers and their specific metabolic pathways.

The potential for the formation of reactive intermediates from this compound is another critical research avenue. Studies suggest that this compound can be further metabolized to reactive species, potentially via the formation of 1',6-dihydroxybenzbromarone. researchgate.net The formation of glutathione (B108866) (GSH) adducts from 1',6-dihydroxybenzbromarone in human liver microsomes points towards the generation of reactive intermediates that could be implicated in cellular responses. researchgate.net

Table 1: Known and Potential Metabolites of this compound

| Metabolite Name | Precursor | Key Research Finding | Reference |

| 1',6-dihydroxybenzbromarone | This compound | Formed from this compound and can lead to the formation of GSH adducts. | researchgate.netresearchgate.net |

| 1'-oxobenzbromarone | This compound | A product of in vivo biodegradation. | nih.gov |

| 2'-hydroxybenzbromarone | Benzbromarone | Provisionally characterized as a minor metabolite. | nih.gov |

| Dihydroxy-aryl-benzbromarone | Benzbromarone | Provisionally characterized as a minor metabolite. | nih.gov |

Advanced Mechanistic Studies of Cellular Interactions at the Molecular Level

Understanding how this compound interacts with cellular components at a molecular level is paramount. Future research will move beyond general observations to pinpoint specific molecular targets and signaling pathways affected by this compound. The integration of various "-omics" technologies will be instrumental in building a comprehensive picture of its cellular impact.

Studies have already shown that this compound exhibits cytotoxic effects in certain cell lines, such as human hepatocarcinoma FLC4 cells. nih.gov The metabolic activation of this compound, potentially via CYP3A enzymes, and the subsequent formation of quinone metabolites appear to be involved in this cytotoxicity. nih.gov The observation that inhibitors of CYP3A, Nrf2 activators, and GSH precursors can mitigate this toxicity provides a foundation for more detailed mechanistic investigations. nih.gov Conversely, the enhancement of cytotoxicity by inhibitors of GSH biosynthesis and NAD(P)H quinone oxidoreductase 1 underscores the importance of these pathways in the cellular handling of this compound. nih.gov

Future studies will likely focus on:

Receptor Binding and Enzyme Inhibition: Identifying specific protein targets of this compound and characterizing the kinetics and structural basis of these interactions.

Transcriptomics and Proteomics: Analyzing global changes in gene and protein expression in response to this compound exposure to uncover affected cellular pathways and networks.

Signal Transduction Pathways: Investigating how this compound modulates key signaling cascades involved in cell fate decisions, such as proliferation, apoptosis, and stress responses. The role of pathways like the Nrf2 antioxidant response will be a key area of focus. nih.gov

Mitochondrial Function: Given the structural similarities of its parent compound, benzbromarone, to known mitochondrial toxicants, detailed studies on the direct effects of this compound on mitochondrial respiration, membrane potential, and reactive oxygen species production are warranted. springermedizin.de

Development of Innovative Research Tools and In Vitro Models for Compound Analysis

To facilitate deeper mechanistic understanding, the development and refinement of advanced research tools and in vitro models are essential. These tools will enable more accurate and predictive studies of this compound's behavior and effects.

The limitations of traditional 2D cell cultures are well-recognized, as they often fail to replicate the complex microenvironment of tissues in vivo. frontiersin.org Therefore, a significant future direction lies in the utilization and development of more sophisticated in vitro systems:

3D Cell Culture Models: Spheroids and organoids derived from relevant cell types, such as primary human hepatocytes, can provide a more physiologically relevant context for studying the metabolism and cellular effects of this compound. frontiersin.orgmdpi.com These models better mimic cell-cell interactions and tissue architecture.

Microfluidic "Organ-on-a-Chip" Systems: These platforms allow for the co-culture of different cell types in a dynamic environment, simulating organ-level physiology. criver.com A "liver-on-a-chip" model, for instance, could provide a powerful tool for studying the hepatic metabolism and potential downstream effects of this compound in a more integrated system.

High-Content Imaging and Analysis: The application of automated microscopy and sophisticated image analysis algorithms will allow for the simultaneous measurement of multiple cellular parameters in response to this compound, providing a more comprehensive and quantitative understanding of its effects.

Genetically Engineered Cell Lines: The use of CRISPR-Cas9 and other gene-editing technologies to create cell lines with specific knockouts or modifications of metabolic enzymes (e.g., CYP isoforms) or signaling proteins will be invaluable for dissecting the precise molecular pathways involved in the compound's biotransformation and mechanism of action. keystonesymposia.org

The ability to conduct single-variable experiments under highly controlled conditions remains a key advantage of in vitro experimentation. nih.gov The standardization of these advanced in vitro models will be crucial for ensuring the reproducibility and comparability of research findings across different laboratories. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.